molecular formula C22H26N2O2 B2473335 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide CAS No. 941915-71-5

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Cat. No.: B2473335
CAS No.: 941915-71-5
M. Wt: 350.462
InChI Key: UKZWPAVHRAIMFU-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold modified with an isobutyryl group at the 1-position and a m-tolyl-substituted acetamide moiety at the 6-position. The m-tolyl group (meta-methylphenyl) and the isobutyryl-tetrahydroquinoline core differentiate it from related acetamide derivatives .

Properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)22(26)24-11-5-8-18-14-19(9-10-20(18)24)23-21(25)13-17-7-4-6-16(3)12-17/h4,6-7,9-10,12,14-15H,5,8,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZWPAVHRAIMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O2C_{20}H_{22}N_{2}O_{2} and features a tetrahydroquinoline core, which is significant in various pharmacological contexts. The presence of the isobutyryl group and the m-tolyl acetamide moiety contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acylation : The isobutyryl group is introduced to the nitrogen atom of the tetrahydroquinoline.
  • Substitution : The m-tolyl acetamide moiety is added through nucleophilic substitution reactions.

Anticonvulsant Properties

Research indicates that derivatives of tetrahydroquinoline compounds, including this compound, exhibit anticonvulsant activity . A study highlighted that similar compounds showed significant efficacy in a maximal electroshock seizure (MES) model in mice. The exact mechanisms underlying these effects remain to be fully elucidated but may involve modulation of neurotransmitter systems or ion channels.

Enzyme Inhibition

The compound's structural features suggest potential roles as enzyme inhibitors. Preliminary studies indicate that it may interact with various biological targets involved in disease pathways. For example, it has been implicated in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Properties
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamideMethoxy group on benzamideAltered reactivity and potential biological activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamideTwo methoxy groupsEnhanced solubility and modified interaction profiles
7-Nitro-1,2,3,4-tetrahydroquinolineNitro group instead of acylDifferent electronic properties affecting reactivity

Case Studies and Research Findings

Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:

  • Anticonvulsant Activity Study : A series of derivatives were tested for their anticonvulsant properties. Among them, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-benzamide exhibited potent effects in seizure models.
  • Mechanistic Studies : Investigations into the binding affinity of this compound to various receptors have shown promising results that warrant further exploration into its therapeutic applications in neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aryl Acetamide Moiety

Table 1: Key Structural Variations in Acetamide Derivatives
Compound Name Aryl Group Substitution Core Scaffold Biological Target/Activity Reference
Target Compound m-tolyl (C₆H₄-3-CH₃) Tetrahydroquinoline + isobutyryl Not explicitly stated (inferred receptor modulation)
N-(1-isobutyryl-...-2-(4-methoxyphenyl)acetamide () 4-methoxyphenyl Tetrahydroquinoline + isobutyryl Unknown (structural analog)
A-412997 (2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide) () m-tolyl Piperidine-pyridine Dopamine D4 receptor agonist
WH7 () 4-chloro-2-methylphenoxy Triazole-linked acetamide Synthetic auxin agonist
  • Meta vs. Para Substitutions: The target compound’s m-tolyl group differs from the 4-methoxyphenyl group in .
  • Comparison with A-412997: Both share the m-tolyl acetamide moiety, but A-412997’s piperidine-pyridine core likely directs selectivity toward dopamine D4 receptors. The tetrahydroquinoline-isobutyryl scaffold in the target compound may alter receptor binding kinetics or selectivity .

Core Scaffold Modifications

  • Tetrahydroquinoline vs. Piperidine-Pyridine (A-412997): The tetrahydroquinoline scaffold offers a rigid, planar structure that may improve binding to aromatic receptor pockets, whereas the piperidine-pyridine system in A-412997 introduces conformational flexibility, possibly affecting agonist efficacy at dopamine receptors .
  • Isobutyryl vs. Acetyl Groups: describes a compound with a 1-acetyl group on tetrahydroquinoline. The isobutyryl group in the target compound adds steric bulk and lipophilicity, which could enhance membrane permeability but reduce metabolic stability compared to acetyl .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide?

Methodological Answer:
A modular synthesis approach can be adopted, inspired by analogous tetrahydroquinoline-acetamide compounds. For example:

Core Formation: React m-toluidine with 2-chloroacetyl chloride to form 2-chloro-N-(m-tolyl)acetamide .

Tetrahydroquinoline Functionalization: Introduce the isobutyryl group at the 1-position of the tetrahydroquinoline scaffold via acylation under reflux with isobutyryl chloride and a base (e.g., triethylamine).

Coupling: Use alkylation or amide bond-forming reactions to link the tetrahydroquinoline and acetamide moieties.
Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Validate purity via HPLC (>95%) and structural integrity via 1H^1H-NMR .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the m-tolyl group should appear as distinct multiplet signals .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ for C23H27N2O2C_{23}H_{27}N_2O_2: 363.2072).
  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced: How do structural modifications (e.g., substituents on the tetrahydroquinoline or acetamide moieties) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Tetrahydroquinoline Core: The isobutyryl group at the 1-position may enhance metabolic stability compared to smaller acyl groups (e.g., acetyl) by reducing oxidative metabolism .
    • m-Tolyl Acetamide: The meta-methyl group on the phenyl ring could improve target binding affinity by inducing conformational rigidity or hydrophobic interactions, as seen in analogous protease inhibitors (e.g., SmCD1 inhibitors with IC50_{50} < 100 µM) .
  • Experimental Design: Synthesize analogs with substituent variations (e.g., para-methyl, halogenated aryl) and evaluate potency in enzymatic assays (e.g., IC50_{50} determination) and cellular models (e.g., EC50_{50} for cytotoxicity) .

Advanced: How can researchers resolve discrepancies in biological assay data (e.g., conflicting IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Validation:
    • Use orthogonal assays (e.g., radioligand binding vs. functional β-arrestin recruitment) to confirm target engagement .
    • Control for assay-specific variables (e.g., ATP concentration in kinase assays, cell passage number).
  • Data Normalization:
    • Include reference compounds (e.g., known inhibitors) in each assay batch to calibrate inter-experimental variability.
    • Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate measurements .
  • Structural Confounds: Verify compound integrity post-assay via LC-MS to rule out degradation .

Advanced: What pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?

Methodological Answer:

  • Predicted Issues:
    • Low Solubility: The logP (~3.5, estimated) suggests limited aqueous solubility, impacting oral bioavailability.
    • Metabolic Instability: The tetrahydroquinoline ring may undergo CYP450-mediated oxidation.
  • Mitigation Strategies:
    • Formulation: Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility.
    • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption and in vivo release .
  • In Vivo Testing: Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma and tissue concentrations .

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